molecular formula C17H18FNO2 B5697477 2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide

2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B5697477
M. Wt: 287.33 g/mol
InChI Key: JEEHHLDDQMMACQ-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethylphenoxy group and a fluorophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate halide (e.g., methyl iodide) to form 2,4-dimethylphenoxy methyl ether.

    Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-(2,4-dimethylphenoxy)acetyl chloride.

    Final Coupling: The acetamide is formed by coupling the acetyl chloride intermediate with 4-fluorobenzylamine under basic conditions (e.g., sodium hydroxide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetic acid.

    Reduction: Formation of 2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity to proteins and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide is unique due to its specific structural features, such as the combination of a dimethylphenoxy group and a fluorophenylmethyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12-3-8-16(13(2)9-12)21-11-17(20)19-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEHHLDDQMMACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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